Tert-butyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate
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Overview
Description
Tert-butyl (6S)-5-azaspiro[24]heptane-6-carboxylate is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a six-membered ring and a four-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate typically involves the formation of the spirocyclic structure through cyclization reactions. One efficient method involves the use of bifunctional intermediates that can undergo selective derivation on the azetidine and cyclobutane rings . The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the scalable synthetic routes described for similar compounds suggest that the production of this compound can be achieved through optimized reaction conditions and the use of high-purity reagents .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the spirocyclic structure.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce reduced spirocyclic compounds .
Scientific Research Applications
Tert-butyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism by which Tert-butyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate biological pathways and lead to specific therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: Another spirocyclic compound with similar structural features.
Indole derivatives: Compounds with spirocyclic structures that exhibit biological activity.
Uniqueness
Tert-butyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate is unique due to its specific spirocyclic structure, which provides distinct chemical and biological properties compared to other spirocyclic compounds.
Properties
IUPAC Name |
tert-butyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-10(2,3)14-9(13)8-6-11(4-5-11)7-12-8/h8,12H,4-7H2,1-3H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXIVVRLMBSDRW-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC2(CC2)CN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CC2(CC2)CN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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